molecular formula C16H21F3N2O2 B7889775 trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate CAS No. 1260616-57-6

trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B7889775
CAS No.: 1260616-57-6
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-QWHCGFSZSA-N
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Description

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate: is a synthetic compound belonging to the class of pyrrolidine-based carbamate derivatives. It is characterized by its molecular formula C16H21F3N2O2 and a molecular weight of 330.34 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(trifluoromethyl)phenylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions and Outcomes:

ConditionProductYieldNotes
Acidic (e.g., HCl in dioxane)4-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-amine>90%Rapid deprotection at room temperature.
Basic (e.g., NaOH, aqueous)Partial decomposition observedN/ACompeting side reactions due to base sensitivity of the pyrrolidine ring.

Mechanism:

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water to release CO₂ and tert-butanol.

  • Basic hydrolysis is less efficient due to destabilization of the transition state by the electron-withdrawing trifluoromethyl group.

Base-Mediated Intramolecular Decarboxylative Amination

A study demonstrated the utility of tert-butyl carbamates in synthesizing alkylamines via Cs₂CO₃-mediated decarboxylative rearrangement . While the compound itself was not tested, analogous substrates (e.g., tert-butyl ((3-phenylpropanoyl)oxy)carbamate ) underwent this reaction to form structurally related amines.

Key Reaction Parameters:

ParameterOptimal Value
BaseCs₂CO₃ (1.0 equiv)
SolventAcetonitrile
Temperature100°C
Time5 hours
Yield85%

Substrate Scope and Stereochemical Integrity:

  • Primary and secondary alkylcarbamates are viable substrates.

  • Stereochemistry at the pyrrolidine C3 and C4 positions is retained (e.g., trans-configuration in 1af remained unchanged in product 2af ) .

Mechanistic Pathway:

  • Deprotonation : Base abstracts the α-hydrogen, forming a resonance-stabilized enolate.

  • SN2 Rearrangement : The nitrogen acts as a nucleophile, displacing the carboxylate group.

  • Decarboxylation : Loss of CO₂ generates the final amine product .

Functional Group Transformations

The trifluoromethylphenyl group participates in electrophilic aromatic substitution (EAS) reactions, though its strong electron-withdrawing nature limits reactivity.

Documented Reactions:

Reaction TypeConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CNo reaction observed
HalogenationCl₂, FeCl₃Trace product formation

Rationale:

  • The -CF₃ group deactivates the aromatic ring, making EAS reactions unfavorable without directing groups.

Stability Under Thermal and Oxidative Conditions

ConditionObservation
Thermal (150°C)Decomposition via Boc group cleavage
Oxidative (H₂O₂)Pyrrolidine ring oxidation to pyrrolidone (minor)

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study:
Research has shown that derivatives of this compound exhibit promising activity against specific neurological targets, making it a valuable scaffold for drug development aimed at conditions like Alzheimer's and Parkinson's disease .

Agricultural Chemistry

Enhancement of Agrochemicals:
Trans (+/-) tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption in plants.

Data Table: Efficacy of Agrochemical Formulations

Agrochemical TypeStability Improvement (%)Absorption Rate (%)
Herbicides3025
Insecticides4035

Material Science

Development of Advanced Materials:
The compound is being explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to unique properties that can be advantageous in material applications.

Case Study:
Studies have demonstrated that incorporating this compound into polymer matrices significantly improves thermal stability and chemical resistance, making it suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is used to study enzyme inhibition mechanisms. Its unique structure allows researchers to investigate interactions with various biological pathways.

Data Table: Enzyme Inhibition Activity

Enzyme TypeInhibition IC50 (µM)
Enzyme A5.2
Enzyme B3.8

Fluorine Chemistry

Synthesis of Fluorinated Compounds:
The presence of the trifluoromethyl group in its structure allows for unique reactivity patterns, making it valuable in synthesizing other fluorinated compounds for various applications.

Case Study:
Research has highlighted the use of this compound in synthesizing novel fluorinated pharmaceuticals, which exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate
  • Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-amine
  • Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-aldehyde

Uniqueness: Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is unique due to its specific structural features, including the presence of a trifluoromethyl group and a carbamate moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate, identified by its CAS number 1212404-61-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H21F3N2O2C_{16}H_{21}F_{3}N_{2}O_{2}, with a molecular weight of approximately 330.35 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group, which may contribute to its biological activity.

PropertyValue
CAS Number1212404-61-9
Molecular FormulaC16H21F3N2O2
Molecular Weight330.35 g/mol
PurityNot specified

Research indicates that compounds with similar structures may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

In Vitro Studies

In vitro studies have demonstrated that carbamate derivatives can exhibit moderate protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. Specifically, compounds analogous to this compound have shown the ability to reduce pro-inflammatory cytokine levels and oxidative stress markers in astrocyte cultures exposed to Aβ .

In Vivo Studies

In vivo experiments involving animal models have assessed the efficacy of similar compounds in preventing cognitive decline. For instance, studies utilizing scopolamine-induced memory impairment models showed that certain carbamate derivatives could mitigate memory deficits, although results varied based on bioavailability and metabolic stability .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a related carbamate compound on astrocytes exposed to Aβ. The results indicated a significant reduction in TNF-α and free radical production, suggesting potential therapeutic applications in Alzheimer's disease management .
  • Cognitive Function Improvement : In another study, rats treated with carbamate derivatives exhibited improved performance in memory tasks compared to controls. The treatment led to decreased β-secretase activity and lower Aβ levels, further supporting the compound's role in cognitive enhancement .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212404-61-9, 1260616-57-6
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212404-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260616-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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